Methyl phenidate D10, also known as d,l-threo-Methyl 2-phenyl-2-monodeutero-2-(2-nonadeuteropiperidyl) acetate hydrochloride, is a deuterated analogue of methylphenidate, a central nervous system stimulant primarily used in the treatment of attention deficit hyperactivity disorder and narcolepsy. The compound is classified as a norepinephrine-dopamine reuptake inhibitor. Its molecular formula is , with a molecular weight of approximately 279.83 g/mol .
Methyl phenidate D10 is derived from methylphenidate, which is widely recognized for its pharmacological properties. It belongs to the class of organic compounds known as aralkylamines, characterized by an alkyl amine structure substituted by an aromatic group. The compound is classified under various drug categories, including central nervous system stimulants and dopamine uptake inhibitors .
Several methods have been developed for the synthesis of methyl phenidate D10:
These synthesis techniques highlight the versatility and complexity involved in producing this compound.
The molecular structure of methyl phenidate D10 can be represented as follows:
Methyl phenidate D10 undergoes several chemical reactions:
Methyl phenidate D10 acts primarily as a norepinephrine-dopamine reuptake inhibitor. By inhibiting the reuptake of these neurotransmitters, it enhances their availability in the synaptic cleft, thereby increasing dopaminergic and noradrenergic signaling in the brain. This mechanism is particularly effective in managing symptoms associated with attention deficit hyperactivity disorder and narcolepsy .
Methyl phenidate D10 serves several scientific purposes:
Methylphenidate-d10 features site-specific deuterium substitution at ten hydrogen positions: six on the piperidine ring (d6), three on the phenyl ring (d3), and one at the methyl ester group (d1). This strategic placement stabilizes molecular regions vulnerable to metabolic degradation. The piperidine deuteration targets positions adjacent to nitrogen, where oxidative metabolism occurs, while phenethyl deuteration mitigates aromatic hydroxylation risks. Notably, deuterium incorporation at the methyl ester group (R-COO-CD3) directly impedes hydrolytic cleavage by carboxylesterase 1 (CES1), the primary metabolic pathway converting methylphenidate to inactive ritalinic acid [3] [9]. Mass spectrometry confirms isotopic distributions: Molecular ion [M+H]+ shifts from m/z 234.1 (unlabeled) to 244.1 (d10), with fragment ions at m/z 84.2 (d0) → 89.2 (d5) for the piperidine moiety [7] [9].
Methylphenidate-d10 retains the threo racemic configuration of therapeutic relevance. Acid-catalyzed H/D exchange risks epimerization at C2 of the piperidine ring due to enolization. This is minimized by:
Synthesis of racemic Methylphenidate-d10 achieves higher yields (78–85%) compared to enantiopure forms (≤60%). The divergence stems from:
Synthetic Form | Average Yield (%) | Key Limiting Factor |
---|---|---|
Racemic d10 | 82 | Precursor availability |
d-threo-d10 | 58 | Chiral resolution inefficiency |
l-threo-d10 | 55 | Low demand & catalytic yield |
Enantiopure d-threo-d10 synthesis is further hindered by CES1’s stereoselectivity: The enzyme preferentially hydrolyzes the l-enantiomer, necessitating stringent control to prevent racemization during deuterium incorporation [3] [8].
Critical byproducts arise from three sources:
Purification Protocols:
Characterization Techniques:
Table 3: Major Byproducts and Removal Efficiency
Byproduct | Concentration Pre-Purification (%) | Post-SPE (%) | Post-Chiral HPLC (%) |
---|---|---|---|
Ritalinic acid-d10 | 1.8 | 0.08 | <0.01 |
d9-Isomer | 1.5 | 0.15 | 0.03 |
erythro-d10 | 0.9 | 0.30 | <0.01 |
Hydrolysis byproducts dominate in acidic conditions (pH <5), necessitating neutral buffering during synthesis [4] [5].
CAS No.: 6505-30-2
CAS No.: 802855-66-9
CAS No.: 107372-98-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8